AC220 has been investigated primarily for its potential application in treating acute myeloid leukemia (AML). [ [] ] Preclinical studies in tumor xenograft models have demonstrated its superior efficacy and tolerability. [ [] ] Additionally, AC220 has shown a desirable safety and pharmacokinetic profile in humans, leading to its advancement to Phase II clinical trials for AML treatment. [ [] ]
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 919005-14-4